molecular formula C8H7Br2NO B14812121 2,4-Dibromo-5-cyclopropoxypyridine

2,4-Dibromo-5-cyclopropoxypyridine

Cat. No.: B14812121
M. Wt: 292.95 g/mol
InChI Key: VPUQZNOQEZUBFR-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-cyclopropoxypyridine: is a chemical compound with the molecular formula C8H7Br2NO and a molecular weight of 292.96 g/mol It is a derivative of pyridine, substituted with bromine atoms at the 2nd and 4th positions and a cyclopropoxy group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,4-Dibromo-5-cyclopropoxypyridine typically involves the bromination of 5-cyclopropoxypyridine. One common method includes the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source, which proceeds under mild reaction conditions without the need for a catalyst or external oxidant . The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-5-cyclopropoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typical reagents include amines, thiols, and other nucleophiles. The reactions are often carried out in polar solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.

    Coupling Reactions: Reagents include palladium catalysts, organoboron compounds, and bases such as potassium carbonate. The reactions are usually performed in solvents like toluene or tetrahydrofuran (THF) under an inert atmosphere.

Major Products:

    Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.

    Coupling Reactions: Products are typically biaryl or aryl-vinyl compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

2,4-Dibromo-5-cyclopropoxypyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-cyclopropoxypyridine depends on its specific application. In coupling reactions, for example, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product . The molecular targets and pathways involved would vary based on the specific chemical or biological context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: 2,4-Dibromo-5-cyclopropoxypyridine is unique due to the presence of both bromine atoms and a cyclopropoxy group, which confer distinct steric and electronic properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals.

Properties

Molecular Formula

C8H7Br2NO

Molecular Weight

292.95 g/mol

IUPAC Name

2,4-dibromo-5-cyclopropyloxypyridine

InChI

InChI=1S/C8H7Br2NO/c9-6-3-8(10)11-4-7(6)12-5-1-2-5/h3-5H,1-2H2

InChI Key

VPUQZNOQEZUBFR-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=C(C=C2Br)Br

Origin of Product

United States

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